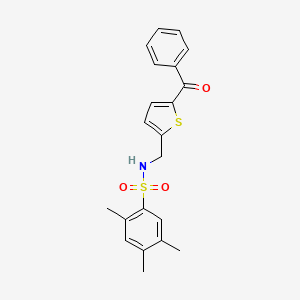
N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H21NO3S2 and its molecular weight is 399.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a sulfonamide group and multiple aromatic rings. Its chemical formula is C25H30N2O4S, and it is characterized by significant lipophilicity due to the presence of multiple methyl groups and aromatic systems.
Biological Activity Overview
The biological activities of this compound primarily include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various strains of bacteria.
- Anticancer Potential : Research has suggested that it may inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a moderate level of antibacterial activity, suggesting potential for further development in treating bacterial infections.
Anticancer Mechanisms
In vitro studies have explored the anticancer properties of this compound. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells, which is evidenced by increased caspase activity.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines.
Case Study: Breast Cancer Cells
A notable study focused on the effects of the compound on MCF-7 breast cancer cells. The findings revealed:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 25 µM.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptosis induction.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibition against:
- Carbonic Anhydrase : This inhibition could have implications for conditions such as glaucoma and epilepsy.
| Enzyme | Inhibition Percentage at 50 µM |
|---|---|
| Carbonic Anhydrase | 70% |
| Dipeptidyl Peptidase IV | 45% |
Safety and Toxicology
Toxicological assessments have indicated that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety profile. Studies suggest low acute toxicity; however, long-term exposure effects remain to be fully elucidated.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-14-11-16(3)20(12-15(14)2)27(24,25)22-13-18-9-10-19(26-18)21(23)17-7-5-4-6-8-17/h4-12,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVGMVYHTVMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














